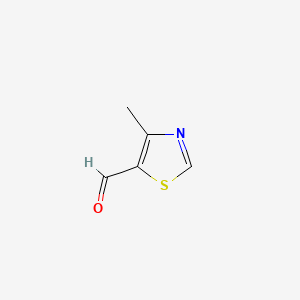

4-Methylthiazole-5-carboxaldehyde

Descripción

The exact mass of the compound 4-Methylthiazole-5-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylthiazole-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiazole-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVIEMFQPALZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342386 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82294-70-0 | |

| Record name | 4-Methyl-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxaldehyde is a pivotal heterocyclic building block in organic synthesis, most notably serving as a key intermediate in the manufacture of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical application in pharmaceutical development. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug manufacturing.

Chemical and Physical Properties

4-Methylthiazole-5-carboxaldehyde, also known as 5-formyl-4-methylthiazole, is a light yellow crystalline solid. Its chemical structure features a thiazole (B1198619) ring substituted with a methyl group at the 4-position and a formyl (aldehyde) group at the 5-position. This arrangement of functional groups makes it a versatile reagent in various chemical transformations.

Table 1: Chemical Identifiers and Properties of 4-Methylthiazole-5-carboxaldehyde

| Property | Value | Reference(s) |

| CAS Number | 82294-70-0 | [1][2][3] |

| Molecular Formula | C₅H₅NOS | [1][3] |

| Molecular Weight | 127.16 g/mol | [1][3] |

| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [4] |

| Synonyms | 5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde | [1][5] |

| SMILES | CC1=C(C=O)SC=N1 | [4] |

| InChI | InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | [4] |

Table 2: Physical and Spectral Data of 4-Methylthiazole-5-carboxaldehyde

| Property | Value | Reference(s) |

| Appearance | Light yellow crystal | [5] |

| Melting Point | 74-78 °C | [1][3] |

| Boiling Point | 228.1 °C at 760 mmHg (estimated) | [5] |

| Density | 1.27 g/cm³ | [5] |

| Solubility | Slightly soluble in water | [1][5] |

| Flash Point | 91.8 °C | [5] |

| ¹H-NMR | Spectra available in public databases. | [4] |

| ¹³C-NMR | Spectra available in public databases. | [4] |

| Mass Spectrometry | Top Peak (m/z): 127 | [4] |

| IR Spectroscopy | Data available in public databases. | [4] |

Synthesis of 4-Methylthiazole-5-carboxaldehyde

The synthesis of 4-Methylthiazole-5-carboxaldehyde is a critical step in the production of cefditoren pivoxil. Several synthetic routes have been developed, primarily involving the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative.

Synthesis via Oxidation of 4-Methyl-5-hydroxymethylthiazole

This common method involves the oxidation of the corresponding alcohol precursor. Various oxidizing agents can be employed.

Figure 1: General workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde via oxidation.

Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC) [6]

-

Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane (B109758), add a solution of 4-methyl-5-hydroxymethylthiazole in dichloromethane dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography on silica gel to afford 4-Methylthiazole-5-carboxaldehyde.

Synthesis via Reduction of 4-Methylthiazole-5-carboxylic Acid Chloride

An alternative, eco-friendly approach involves the reduction of a carboxylic acid derivative, such as the acid chloride.[7][8]

Figure 2: Workflow for the synthesis of 4-Methylthiazole-5-carboxaldehyde via reduction of the acid chloride.

Experimental Protocol: Rosenmund-type Reduction [7]

-

Formation of Acid Chloride: Reflux a mixture of 4-methylthiazole-5-carboxylic acid and thionyl chloride for 2 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step.[7]

-

Reduction: To a solution of the crude acid chloride in xylene, add a Pd/BaSO₄ catalyst. Heat the mixture to 140 °C while bubbling hydrogen gas through it.[7]

-

Reaction Monitoring: Monitor the reaction progress by TLC.[7]

-

Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Extract the filtrate with 10% hydrochloric acid. Neutralize the aqueous layer to pH 8 with sodium carbonate and extract with chloroform (B151607).[7]

-

Purification: Distill the chloroform to obtain the pure 4-Methylthiazole-5-carboxaldehyde.[7]

Application in Drug Development: Synthesis of Cefditoren

4-Methylthiazole-5-carboxaldehyde is a crucial precursor for the synthesis of the side chain of cefditoren, a broad-spectrum oral cephalosporin. The aldehyde functionality is key for the introduction of the vinylthiazole moiety onto the cephalosporin core, typically via a Wittig reaction.

Figure 3: Role of 4-Methylthiazole-5-carboxaldehyde in the synthesis of a cefditoren intermediate via a Wittig reaction.

Experimental Protocol: Wittig Reaction for Cefditoren Intermediate Synthesis [9][10]

-

Ylide Formation: Prepare the phosphonium ylide by reacting a suitable triphenylphosphine (B44618) derivative of the cephalosporin core (e.g., 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, GCLE) with a base in a suitable solvent system.[9][10]

-

Wittig Reaction: To the in situ generated ylide, add 4-Methylthiazole-5-carboxaldehyde at a controlled low temperature (e.g., -25 °C to 0 °C).[9][10]

-

Reaction Monitoring and Work-up: Monitor the reaction by HPLC. After completion, quench the reaction with an aqueous solution (e.g., 5% sodium sulfite (B76179) solution), and extract the product with an organic solvent like dichloromethane.[9][10]

-

Purification: Concentrate the organic layer and purify the resulting intermediate by recrystallization from a suitable solvent such as methanol.[9][10]

Biological Significance of the Thiazole Moiety

While 4-Methylthiazole-5-carboxaldehyde's primary role is as a synthetic intermediate, the thiazole ring it contains is a well-established pharmacophore found in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The presence of the thiazole moiety in cefditoren is crucial for its antibacterial spectrum and efficacy.

Safety and Handling

4-Methylthiazole-5-carboxaldehyde is classified as an irritant and can cause serious eye damage.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

4-Methylthiazole-5-carboxaldehyde is a high-value chemical intermediate with a critical and well-defined role in the pharmaceutical industry, particularly in the synthesis of the antibiotic cefditoren pivoxil. Its synthesis has been optimized through various routes, offering flexibility in manufacturing processes. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development and production of thiazole-containing pharmaceuticals. The methodologies and data presented in this guide serve as a valuable resource for facilitating further research and development in this area.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-メチルチアゾール-5-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 [homesunshinepharma.com]

- 6. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105622636A - Cefditoren pivoxil intermediate preparation method - Google Patents [patents.google.com]

- 10. CN103695522A - Preparation method of cefditoren pivoxil cephalosporins intermediate - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde (CAS 82294-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxaldehyde, with CAS number 82294-70-0, is a pivotal heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its unique structural features, comprising a thiazole (B1198619) ring substituted with methyl and formyl groups, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and safety information for 4-Methylthiazole-5-carboxaldehyde. Furthermore, it delves into the biological significance of the closely related 4-methylthiazole (B1212942) moiety, highlighting its role in inducing apoptosis in cancer cells through mitochondrial pathways, offering insights for drug discovery and development.

Physicochemical Properties

4-Methylthiazole-5-carboxaldehyde is a white to light yellow crystalline solid.[1][2][3] It is slightly soluble in water.[1][3][4][5][6] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 82294-70-0 | [7] |

| Molecular Formula | C₅H₅NOS | [7][8] |

| Molecular Weight | 127.16 g/mol | [7] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2][3] |

| Melting Point | 74-78 °C | [7] |

| Boiling Point | 118 °C at 21 mmHg | [9] |

| Density | 1.27 g/cm³ | [9] |

| Flash Point | 91.8 °C | [9] |

| Solubility | Slightly soluble in water | [1][3][4][5][6] |

| InChI Key | JJVIEMFQPALZOZ-UHFFFAOYSA-N | [8] |

| SMILES | CC1=C(SC=N1)C=O | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Methylthiazole-5-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The presence of the carbonyl group from the aldehyde and the characteristic vibrations of the thiazole ring can be identified using IR spectroscopy. PubChem provides access to FTIR spectra (KBr pellet and ATR-Neat) for this compound.[8] Key expected absorptions would include a strong C=O stretching vibration for the aldehyde, C-H stretching and bending frequencies, and C=N and C-S stretching vibrations characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) is available through PubChem.[8] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.16 g/mol ). Analysis of the fragmentation pattern can further confirm the structure. The top peaks observed in the mass spectrum are at m/z 127, 71, and 45.[8]

Synthesis and Experimental Protocols

Several synthetic routes to 4-Methylthiazole-5-carboxaldehyde have been reported. A common approach involves the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethylthiazole.

Oxidation of 4-Methyl-5-hydroxymethylthiazole

This method utilizes an oxidizing agent to convert the primary alcohol to an aldehyde. A detailed experimental protocol is described in a patent, which involves the use of sodium hypochlorite (B82951) in the presence of a TEMPO catalyst.[11]

Experimental Protocol:

-

To a stirred solution of 4-methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (B109758) (300 ml), add a solution of sodium bicarbonate (17 g) in water (250 ml) at 30-32°C.

-

Stir the mixture for 5-10 minutes at 30-32°C.

-

Cool the reaction mass to 0°C and add a solution of KBr (6 g) in water (10 ml) and TEMPO (0.285 g, 0.0018 mol) in a single portion.

-

Add sodium hypochlorite solution (450 ml of 12.5% w/v) over 1 hour, maintaining the temperature at 0-2°C.

-

Monitor the reaction progress by HPLC.

-

Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole.[11]

Below is a visual representation of the general synthesis workflow.

References

- 1. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 7. 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0 [sigmaaldrich.com]

- 8. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 11. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Cefditoren pivoxil.[1][2] It details the compound's structure, chemical properties, and established synthesis protocols.

Chemical Structure and Nomenclature

The definitive IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbaldehyde .[3][4] It is also commonly referred to by several synonyms, including:

-

4-Methylthiazole-5-carboxaldehyde[3]

-

4-Methyl-5-thiazolecarboxaldehyde[3]

-

5-Formyl-4-methylthiazole[3]

-

4-Methyl-5-formyl-1,3-thiazole[3]

The molecular structure consists of a thiazole (B1198619) ring substituted with a methyl group at position 4 and a carboxaldehyde (formyl) group at position 5.

Figure 1: Chemical structure of 4-Methylthiazole-5-carboxaldehyde.

Physicochemical Properties

A summary of the key quantitative data for 4-Methylthiazole-5-carboxaldehyde is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NOS | [5] |

| Molecular Weight | 127.16 g/mol | |

| Appearance | Light yellow crystal | [4] |

| Melting Point | 74-78 °C | [6] |

| Boiling Point | 228.1 °C at 760 mmHg 118 °C at 21 mmHg | [4][6] |

| Density | 1.27 g/cm³ | [4] |

| Solubility | Slightly soluble in water | [6] |

| Purity (Assay) | ≥97% | |

| InChI Key | JJVIEMFQPALZOZ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(SC=N1)C=O | [3] |

Experimental Synthesis Protocols

Several methods for the synthesis of 4-Methylthiazole-5-carboxaldehyde have been reported. The following are detailed protocols for key synthetic routes.

This process involves the oxidation of the corresponding alcohol precursor using a TEMPO-catalyzed reaction with sodium hypochlorite.[1][7]

Workflow Diagram:

References

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. scbt.com [scbt.com]

- 6. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 7. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

Physical and chemical properties of 4-methyl-5-thiazolecarboxaldehyde

An In-depth Technical Guide to 4-methyl-5-thiazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to 4-methyl-5-thiazolecarboxaldehyde. This key pharmaceutical intermediate is a critical building block in medicinal chemistry and organic synthesis.[1] Its versatile thiazole (B1198619) ring structure combined with an aldehyde group allows for the creation of complex molecules, making it indispensable for the development of new therapeutic agents.[1]

Chemical Identity and Structure

-

Synonyms: 4-Methyl-5-formylthiazole, 5-Formyl-4-methylthiazole, 4-Methylthiazole-5-aldehyde[2][3][5][6]

-

Molecular Weight: 127.16 g/mol [8]

-

InChI Key: JJVIEMFQPALZOZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of 4-methyl-5-thiazolecarboxaldehyde are summarized in the tables below.

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | Light yellow crystal | [5][6] |

| Melting Point | 72-78 °C | [2][5][7][8] |

| 74.0 to 78.0 °C | ||

| 76 °C | [10] | |

| Boiling Point | 228.1 °C @ 760 mmHg | [5][11] |

| 118 °C @ 21 mmHg | [4][7][8] | |

| Density | 1.27 g/cm³ | [5][8] |

| Flash Point | 91.8 °C | [5][8][11] |

| Vapor Pressure | 0.1 mmHg @ 25.00 °C (est.) | [11] |

| Refractive Index | 1.601 | [8] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | Slightly soluble in water | [2][5][6][7][8] |

| 7956 mg/L @ 25 °C (est.) | [11] | |

| logP (o/w) | 0.320 (est.) | [11] |

Table 3: Acidity

| Property | Value | Reference |

| pKa | 1.53 ± 0.10 (Predicted) | [8] |

Spectral Data

Spectral data are crucial for the identification and characterization of 4-methyl-5-thiazolecarboxaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound.[3]

-

Infrared (IR) Spectroscopy: IR spectral data, including ATR-IR and FTIR, have been recorded.[3] The IR spectrum of the related compound 4-methyl-5-thiazoleethanol (B42058) shows characteristic peaks for C-N stretching at 1413.82 cm⁻¹ and 920.05 cm⁻¹, and C-S stretching bands at 821.68 cm⁻¹ and 663.51 cm⁻¹.[12]

-

Mass Spectrometry (MS): GC-MS data are available for this compound.[3]

-

Raman Spectroscopy: FT-Raman spectral data has been documented.[3]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for 4-methyl-5-thiazolecarboxaldehyde have been reported, highlighting its importance as an intermediate.

This process involves the oxidation of the corresponding alcohol to the aldehyde.[13][14][15]

-

Protocol:

-

4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mole) is added to dichloromethane (B109758) (300 ml).

-

A solution of sodium bicarbonate (17 g in 250 ml of water) is added at 30-32°C.

-

The mixture is cooled to 0°C, and a solution of KBr (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mole) are added.

-

Sodium hypochlorite (B82951) solution (450 ml of 12.5% w/v) is added over 1 hour at 0-2°C.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the organic layer is separated, dried over Na₂SO₄, and evaporated under reduced pressure to yield the product.[14]

-

Caption: Oxidation of 4-methyl-5-hydroxymethyl-thiazole.

This two-step process involves first reducing an ester to an alcohol, which is then oxidized to the aldehyde.[13][15]

-

Protocol (Reduction Step):

-

Sodium borohydride (B1222165) (44.0 g) is added to monoglyme (200 ml) at -10°C.

-

AlCl₃ (50.0 g) is added slowly, keeping the temperature between -10 to +5°C.

-

4-methyl-thiazole-5-carboxylic acid ethyl ester (100.0 g) is then added over 1 hour at 0-15°C.

-

The reaction is stirred for 4 hours at 15-25°C and monitored by HPLC.

-

The reaction is quenched by pouring into a mixture of ice and concentrated HCl.

-

The intermediate, 4-methyl-5-hydroxymethyl-thiazole, is then isolated and oxidized as described in Method 1.[13]

-

This method involves a cyclization reaction to form the thiazole ring.[16][17]

-

Protocol:

-

Under a nitrogen atmosphere, phosphorus pentasulfide (1 mole) is added to ethylene (B1197577) glycol dimethyl ether (6 kg).

-

Formamide (5 moles) is added dropwise over 2 hours.

-

Ethyl 2-chloroacetoacetate (5 moles) is then added dropwise, and the reaction proceeds at room temperature for 6-8 hours.

-

The resulting intermediate, ethyl 4-methylthiazole-5-carboxylate, is then hydrolyzed to the carboxylic acid, which can be further converted to the aldehyde.[16][17]

-

-

Protocol:

-

A solution of 2-amino-4-methylthiazole-5-carboxaldehyde (5 mmol) in tetrahydrofuran (B95107) (THF, 3 mL) is added dropwise to a solution of tert-butyl nitrite (B80452) (7.5 mmol) and dimethylsulfoxide (0.5 mmol) in THF (7 mL).

-

The reaction mixture is stirred at 30°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[7]

-

Purification

Purification of 4-methyl-5-thiazolecarboxaldehyde typically involves:

-

Solvent Extraction: Using solvents like dichloromethane or THF to separate the product from the aqueous phase.[13][14]

-

Drying: Using drying agents such as sodium sulfate (B86663) (Na₂SO₄) to remove residual water from the organic phase.[13][14]

-

Evaporation: Removing the solvent under reduced pressure to isolate the final product.[13][14]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of synthesis reactions and to assess the purity of the final product.[13][14]

-

Thin-Layer Chromatography (TLC): Employed for monitoring the consumption of starting materials in certain synthetic procedures.[7]

Chemical Reactivity and Applications

4-methyl-5-thiazolecarboxaldehyde is a versatile building block due to the reactivity of its aldehyde group.[1] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a component of more complex molecules that are investigated for a range of therapeutic applications.

Caption: Reactivity of 4-methyl-5-thiazolecarboxaldehyde.

Safety Information

-

Hazard Classification: Causes serious eye damage.[3] It is also classified as an irritant.[8]

-

GHS Pictogram: GHS05 (Corrosion).

-

Signal Word: Danger.

-

Hazard Statements: H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Methylthiazole-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole-5-carboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 [homesunshinepharma.com]

- 6. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. PubChemLite - 4-methylthiazole-5-carboxaldehyde (C5H5NOS) [pubchemlite.lcsb.uni.lu]

- 10. 4-methylthiazole-5-carboxaldehyde [stenutz.eu]

- 11. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 14. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 16. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 17. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

Spectral Data Analysis of 4-Methylthiazole-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Data Presentation

The spectral data for 4-Methylthiazole-5-carboxaldehyde are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-Methylthiazole-5-carboxaldehyde are not universally available in public databases, the expected chemical shifts can be estimated based on the analysis of its structural components: a thiazole (B1198619) ring, a methyl group, and an aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methylthiazole-5-carboxaldehyde

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 10.5 | Singlet |

| Thiazole-H | 8.5 - 9.0 | Singlet |

| -CH₃ | 2.5 - 3.0 | Singlet |

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methylthiazole-5-carboxaldehyde

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 180 - 190 |

| C-Thiazole (quaternary, adjacent to S and N) | 150 - 160 |

| C-Thiazole (quaternary, with methyl group) | 145 - 155 |

| C-Thiazole (with aldehyde group) | 130 - 140 |

| -CH₃ | 15 - 25 |

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources. A cited source for the ¹³C NMR spectrum is W. Robien, Inst. of Org. Chem., Univ. of Vienna, though the data was not directly accessible.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylthiazole-5-carboxaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data for 4-Methylthiazole-5-carboxaldehyde

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2830 and ~2730 | Medium |

| C=O stretch (aldehyde) | 1680 - 1715 | Strong |

| C=N stretch (thiazole ring) | 1500 - 1600 | Medium |

| C-H bend (methyl group) | ~1450 and ~1380 | Medium |

| C-S stretch (thiazole ring) | 600 - 800 | Medium-Weak |

Note: The data is based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS)

The mass spectrum of 4-Methylthiazole-5-carboxaldehyde provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 4-Methylthiazole-5-carboxaldehyde

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M-CO]⁺ |

| 71 | High | [C₃H₃S]⁺ |

| 45 | High | [CHS]⁺ |

Note: Data is based on information from the NIST Mass Spectrometry Data Center, which indicates the most prominent peaks.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis of 4-Methylthiazole-5-carboxaldehyde.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

Sample Preparation:

-

Approximately 5-10 mg of 4-Methylthiazole-5-carboxaldehyde is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Method 1: KBr Pellet Technique

-

Approximately 1-2 mg of 4-Methylthiazole-5-carboxaldehyde is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

Method 2: Attenuated Total Reflectance (ATR) Technique

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system. The data is referenced from the NIST Mass Spectrometry Data Center.[1]

Sample Preparation:

-

A dilute solution of 4-Methylthiazole-5-carboxaldehyde is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

GC-MS Acquisition:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualization of a Synthetic Pathway

The following diagram illustrates a common synthetic route to 4-Methylthiazole-5-carboxaldehyde, which involves the reduction of an ester to an alcohol, followed by oxidation to the aldehyde. This process is a key step in the production of this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Solubility of 4-Methylthiazole-5-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Methylthiazole-5-carboxaldehyde, a key intermediate in the pharmaceutical industry.[1][2] While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this document provides a thorough overview based on existing qualitative data, predictive principles, and detailed experimental methodologies for researchers to determine precise solubility parameters.

Core Compound Properties

4-Methylthiazole-5-carboxaldehyde is a solid, light yellow crystalline substance with a melting point ranging from 74-78 °C.[1][3] Its molecular structure, featuring a polar carboxaldehyde group and a thiazole (B1198619) ring with nitrogen and sulfur heteroatoms, governs its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NOS | [3] |

| Molecular Weight | 127.16 g/mol | [3] |

| Melting Point | 74-78 °C | [1][3] |

| Appearance | Light yellow crystal | [4] |

| Water Solubility | Slightly soluble | [1][5][6] |

Solubility Profile

Direct, quantitative solubility data (e.g., in g/100mL or mg/mL) for 4-Methylthiazole-5-carboxaldehyde in a range of organic solvents is scarce. However, qualitative information and predictive analysis based on chemical structure provide valuable insights.

Known Qualitative Solubility

A supplier of 4-Methylthiazole-5-carboxaldehyde explicitly states its solubility in the following organic solvents:

| Solvent | Classification | Solubility | Source(s) |

| Methanol | Polar Protic | Soluble | [4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [4] |

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of 4-Methylthiazole-5-carboxaldehyde suggests a higher affinity for polar solvents. Based on the known solubility of structurally similar thiazole derivatives, a predicted solubility profile is presented below.[7][8]

| Solvent Classification | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form hydrogen bonds with the nitrogen and oxygen atoms of the 4-Methylthiazole-5-carboxaldehyde molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High to Moderate | The polar nature of both the solvent and the solute facilitates dissolution through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Ethyl Acetate | Low to Insoluble | The significant difference in polarity between 4-Methylthiazole-5-carboxaldehyde and non-polar solvents is expected to limit dissolution. |

Disclaimer: This predicted solubility table is based on chemical principles and data for analogous compounds. Experimental verification is essential for determining precise solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[7]

Materials and Equipment

-

4-Methylthiazole-5-carboxaldehyde

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Methylthiazole-5-carboxaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Methylthiazole-5-carboxaldehyde of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method. The choice of method will depend on the properties of the compound and the solvent. Spectroscopic and chromatographic techniques are commonly employed.[9]

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of 4-Methylthiazole-5-carboxaldehyde in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of 4-Methylthiazole-5-carboxaldehyde in organic solvents for researchers and professionals in drug development. While quantitative data remains limited in the public domain, the provided qualitative information, predictive framework, and detailed experimental protocol empower researchers to determine the precise solubility in their solvents of interest. The experimental workflow and methodologies outlined herein offer a robust approach to generating the critical data needed for process development, formulation, and other research applications.

References

- 1. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 2. H61613.06 [thermofisher.com]

- 3. 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0 [sigmaaldrich.com]

- 4. biomall.in [biomall.in]

- 5. 4-Methylthiazole-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. isca.me [isca.me]

- 9. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Methylthiazole-5-carboxaldehyde

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the current understanding of the biological mechanisms of 4-Methylthiazole-5-carboxaldehyde. This document provides a comprehensive overview of its pro-apoptotic effects, particularly in leukemia cell lines, and explores its potential anti-inflammatory and antimicrobial properties. All presented data is based on publicly available scientific literature.

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

Recent research has illuminated the significant pro-apoptotic activity of 4-Methylthiazole-5-carboxaldehyde, positioning it as a compound of interest in oncology research. Studies utilizing human leukemia cell lines, such as HL-60 and K562, have demonstrated that this molecule can trigger programmed cell death through the intrinsic mitochondrial pathway.[1][2][3][4][5][6]

The primary mechanism involves the disruption of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1][2][3][6] This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2][6] In the cytosol, cytochrome c forms a complex with Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[1][2][6] The activation of caspase-3 orchestrates the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[1][2][6]

Furthermore, treatment with 4-Methylthiazole-5-carboxaldehyde has been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[1][3] Elevated ROS can contribute to cellular damage and further promote the apoptotic process. The compound also modulates the expression of key cell surface markers and cytokines, indicating an influence on the tumor microenvironment.[1][3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the pro-apoptotic effects of 4-Methylthiazole-5-carboxaldehyde.

Table 1: Cytotoxicity of 4-Methylthiazole-5-carboxaldehyde

| Cell Line | Treatment Duration | IC50 Value | Reference |

| HL-60 (Human Promyelocytic Leukemia) | 48 hours | 89.08 µM | [6] |

| HL-60 (Human Promyelocytic Leukemia) | 72 hours | 46.03 µM | [6] |

| K562 (Human Chronic Myeloid Leukemia) | 48 hours | 162 µM and 230 µM | [2] |

| NIH/3T3 (Mouse Fibroblast) | 24 hours | 90.00 ± 21.79 µg/mL | [2] |

Table 2: Effects on Apoptotic Markers and Cell Populations in HL-60 Cells

| Parameter | Treatment | Observation | Reference |

| CD45+ Cells | 4-Methylthiazole (B1212942) | Significant reduction from 94.48% to 2.17% | [6] |

| CD123+ Cells | 4-Methylthiazole | Significant reduction from 98.34% to 15.02% | [6] |

| Caspase-3 Activation | 89 µM 4-Methylthiazole | ~50% activation | [6] |

| Cytochrome C Release | 46 µM 4-Methylthiazole | ~55% increase | [6] |

| Reactive Oxygen Species (ROS) | High-dose 4-Methylthiazole | Significant increase | [1][3] |

| TNF-α Levels | 4-Methylthiazole | Significant increase | [1][3] |

| IL-10 Levels | 89 µM 4-Methylthiazole | Significant decrease | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

The Therapeutic Promise of 4-Methylthiazole-5-carboxaldehyde: A Technical Guide for Drug Discovery

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylthiazole-5-carboxaldehyde, a key heterocyclic aldehyde, is emerging as a versatile scaffold in medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil, its intrinsic chemical reactivity and the biological significance of the thiazole (B1198619) ring have spurred investigations into its broader therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and potential applications of 4-Methylthiazole-5-carboxaldehyde and its derivatives in drug discovery, with a focus on anticancer, antimicrobial, and neuroprotective activities.

Therapeutic Applications

The therapeutic utility of the 4-methylthiazole (B1212942) scaffold is primarily realized through the synthesis of a diverse array of derivatives. These compounds have demonstrated significant biological activities across several key therapeutic areas.

Anticancer Activity

Derivatives of 4-Methylthiazole-5-carboxaldehyde have shown promising cytotoxic effects against various cancer cell lines. The thiazole moiety often serves as a pharmacophore that can interact with various biological targets implicated in cancer progression.

Signaling Pathways: Two prominent signaling pathways have been identified as targets for 4-methylthiazole derivatives in cancer therapy:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Several thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.

-

MEK/ERK Pathway: The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Inhibition of this pathway by specific 4-methylthiazole derivatives has been shown to suppress tumor growth.

Quantitative Data for Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 - 9.1 | [1] |

| A549 (Lung) | 0.97 - >50 | [1] | |

| Thiazole-5-carboxamide derivatives | A-549 (Lung) | Moderate activity | [2] |

| Bel7402 (Liver) | Moderate activity | [2] | |

| HCT-8 (Colon) | Moderate activity | [2] | |

| 2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | Variable | [3] |

| C32 (Melanoma) | Variable | [3] | |

| DU145 (Prostate) | Variable | [3] | |

| MCF-7/WT (Breast) | Variable | [3] | |

| 1,3,4-Thiadiazole derivatives | LoVo (Colon) | 2.44 | [4] |

| MCF-7 (Breast) | 23.29 | [4] |

Antimicrobial Activity

The thiazole ring is a component of several clinically used antimicrobial agents. Derivatives synthesized from 4-Methylthiazole-5-carboxaldehyde have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial mechanism of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Quantitative Data for Antimicrobial Activity:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-methylthiazole-(benz)azole derivatives | Escherichia coli | < 0.97 | [5] |

| Pseudomonas aeruginosa | Half potency of reference | [5] | |

| Candida parapsilopsis | 15.63 | [5] | |

| Thiazole-derived semicarbazones | Escherichia coli | Good activity | [6] |

| Staphylococcus aureus | Good activity | [6] | |

| Candida albicans | Good activity | [6] | |

| Aspergillus niger | Good activity | [6] |

Neuroprotective Effects

Emerging research has highlighted the potential of 4-methylthiazole derivatives in the treatment of neurodegenerative diseases. These compounds have shown the ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[7][8]

Signaling Pathways: The neuroprotective effects of these derivatives are mediated through multiple pathways:

-

GABAergic System Potentiation: Certain 4-methylthiazole derivatives can enhance the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation helps to counteract glutamate-induced excitotoxicity, a common mechanism of neuronal death in neurodegenerative disorders.[7][9]

-

Nrf2/HO-1 Pathway Activation: This pathway is a key cellular defense mechanism against oxidative stress. Activation of the Nrf2/HO-1 pathway by 4-methylthiazole derivatives leads to the expression of antioxidant enzymes, which protect neurons from damage caused by reactive oxygen species.[7][8]

Quantitative Data for Neuroprotective Activity:

| Compound/Derivative | Model | Endpoint | Efficacy | Reference |

| 4-Methylthiazole derivatives | Oxygen-Glucose Deprivation (OGD) | Neuronal Viability | Significant Protection | [7][9] |

| N-adamantyl-4-methylthiazol-2-amine (KHG26693) | Amyloid β-induced oxidative stress (in vivo) | Reduction of oxidative stress markers | Significant Attenuation | [8] |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic rats | Amelioration of insulin (B600854) sensitivity and hyperlipidemia | Significant Improvement | [10] |

Experimental Protocols

Synthesis of 4-Methylthiazole-5-carboxaldehyde Derivatives

General Procedure for Synthesis of Thiazole-5-carboxamide Derivatives: [2]

-

To a solution of a substituted 2-aminothiazole (B372263) in an appropriate solvent (e.g., dichloromethane (B109758) or DMF), add a base (e.g., triethylamine (B128534) or pyridine).

-

Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Synthesis of Neuroprotective 4-Methylthiazole Derivatives: [9]

-

A solution of (4-methylthiazol-5-yl)methanol and triethylamine in anhydrous acetonitrile (B52724) is prepared.

-

Methanesulfonyl chloride is added, and the reaction is monitored by TLC.

-

Sodium azide (B81097) is then added, and the mixture is stirred overnight.

-

The solvent is removed, and the residue is diluted with ethyl acetate (B1210297) and washed with water.

-

The organic phase is concentrated, and the crude product is purified by column chromatography to yield the azido (B1232118) intermediate.

-

The azido intermediate is then subjected to a click reaction with a desired alkyne in the presence of a copper(I) catalyst to yield the final triazole-containing neuroprotective agent.

In Vitro Anticancer Activity (MTT Assay)[11]

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5]

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)[7]

-

Culture primary cortical neurons in a 96-well plate.

-

Replace the culture medium with a glucose-free medium and place the plate in an anaerobic chamber with a gas mixture of 5% CO2 and 95% N2 for a specified duration (e.g., 90 minutes) to induce OGD.

-

After the OGD period, replace the medium with a normal culture medium containing the test compounds at various concentrations.

-

Incubate the plate for 24 hours under normal culture conditions.

-

Assess cell viability using the MTT assay as described above.

Visualizations

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 4-methylthiazole derivatives.

Caption: MEK/ERK signaling pathway and inhibition by 4-methylthiazole derivatives.

Caption: Neuroprotective mechanisms of 4-methylthiazole derivatives.

Experimental Workflows

Caption: Experimental workflow for anticancer screening of derivatives.

Caption: Experimental workflow for antimicrobial screening of derivatives.

Conclusion

4-Methylthiazole-5-carboxaldehyde serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. The continued exploration of this chemical scaffold, coupled with detailed mechanistic studies and lead optimization, holds considerable promise for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to further investigate and harness the therapeutic potential of 4-methylthiazole-5-carboxaldehyde and its derivatives.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. benchchem.com [benchchem.com]

- 8. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylthiazole-5-carboxaldehyde: A Technical Safety and Handling Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Methylthiazole-5-carboxaldehyde (CAS No. 82294-70-0). The information is compiled and presented to meet the needs of laboratory personnel and professionals in drug development, ensuring safe handling and use of this compound.

Chemical Identification and Properties

4-Methylthiazole-5-carboxaldehyde is a heterocyclic organic compound with the molecular formula C₅H₅NOS.[1] It is commonly used as a pharmaceutical intermediate and in various scientific research applications.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 127.16 g/mol | [1] |

| Appearance | Light yellow crystal | [3] |

| Melting Point | 74-78 °C (lit.) | [2][4] |

| Boiling Point | 118 °C / 21 mmHg (lit.) | [2][4][5] |

| Solubility | Slightly soluble in water. | [2][4][6] |

| Density | 1.27 g/cm³ | [3][4] |

| Flash Point | 91.8 °C | [4] |

| Vapor Pressure | 0.0747 mmHg at 25°C | [4] |

Hazard Identification and GHS Classification

The primary hazard associated with 4-Methylthiazole-5-carboxaldehyde is its potential to cause serious eye damage.[1][5][7] It is also classified as a skin irritant.[7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 | Danger |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | - | Danger |

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with 4-Methylthiazole-5-carboxaldehyde.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear protective gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) and impervious clothing to prevent skin contact.[5][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., N95 dust mask in the US).[5]

Handling

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.[5][8]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not ingest or inhale.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

-

Keep in a dark place, sealed in dry conditions at room temperature.[3][4]

-

Store under an inert atmosphere to maintain product quality.[7]

-

Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][9]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. | [5][8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician. | [5][7][8] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [5][7][10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

Fire and Explosion Hazard Data

While not highly flammable, 4-Methylthiazole-5-carboxaldehyde is a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water fog.[5][8][11]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[9]

-

Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5][8][9]

Toxicological Information and Experimental Protocols

Detailed toxicological data for 4-Methylthiazole-5-carboxaldehyde is limited in publicly available literature. Most safety data sheets indicate that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.[5]

Due to the absence of cited toxicological studies in the provided search results, no experimental protocols can be detailed. Researchers are advised to handle this compound with the caution appropriate for a chemical with an incomplete toxicological profile.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 4-Methylthiazole-5-carboxaldehyde, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of 4-Methylthiazole-5-carboxaldehyde.

This guide is intended to provide a comprehensive overview of the safety and handling of 4-Methylthiazole-5-carboxaldehyde for a technical audience. It is essential to consult the specific Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

References

- 1. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. 4-Methylthiazole-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Methylthiazole-5-carboxaldehyde SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 11. synerzine.com [synerzine.com]

The Multifaceted Biological Activities of 4-Methylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole (B1212942) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of 4-methylthiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid in the ongoing research and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of 4-Methylthiazole Derivatives

Derivatives of 4-methylthiazole have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and progression.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of selected 4-methylthiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [1] |

| 3b | NCI-60 Panel | - | [2] |

| 3d | MDA-MB-231 (Breast) | Good Activity | [3] |

| 1 | MDA-MB-231 (Breast) | High Potent Activity | [3] |

| SMART Agents | Melanoma, Prostate | Low nM range | [4] |

| 9 | MCF-7, NCI-H460, SF-268 | Higher than Doxorubicin | [5] |

| 14a | MCF-7, NCI-H460, SF-268 | Higher than Doxorubicin | [5] |

| 6 | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | logGI₅₀ = -5.38 | [6] |

| 16 | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | - | [6] |

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis: Many 4-methylthiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. For instance, compound 4c was found to increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells[1]. The apoptotic process involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

1.2.2. Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression. For example, compound 4c was shown to induce cell cycle arrest at the G1/S phase in MCF-7 cells, preventing the cells from entering the DNA synthesis phase and thus inhibiting proliferation[1].

1.2.3. Inhibition of VEGFR-2 Signaling: Some derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. Compound 4c was identified as a VEGFR-2 inhibitor, suggesting its potential to also act as an anti-angiogenic agent[1].

Antimicrobial Activity of 4-Methylthiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Methylthiazole derivatives have shown promising activity against a range of bacteria and fungi.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 4-methylthiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 3f | P. aeruginosa | Modest Activity | [7] |

| 4f | E. coli | < 0.97 | [8] |

| 4i | E. coli | < 0.97 | [8] |

| 3h | Methicillin-resistant S. aureus | Excellent Activity | [8] |

| 3j | Methicillin-resistant S. aureus | Excellent Activity | [8] |

| 7 | Methicillin-resistant S. aureus | Excellent Activity | [8] |

| 9f | Drug-resistant Candida strains | Broad-spectrum Activity | [8] |

| 14f | Drug-resistant Candida strains | Broad-spectrum Activity | [8] |

| 11 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [9] |

Enzyme Inhibitory Activity

4-Methylthiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

In Vitro Enzyme Inhibition Data

| Target Enzyme | Compound ID | IC₅₀ / Kᵢ (µM) | Reference |

| Carbonic Anhydrase I | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 ± 0.001 | [10] |

| Carbonic Anhydrase II | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.124 ± 0.017 | [10] |

| Acetylcholinesterase (AChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.129 ± 0.030 | [10] |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 ± 0.041 | [10] |

| Influenza Neuraminidase | A2 | IC₅₀ = 8.2 ± 0.5 µg/mL | |

| Influenza Neuraminidase | A26 | IC₅₀ = 6.2 ± 1.4 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the 4-methylthiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours under the same conditions.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

4-Methylthiazole derivatives

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the 4-methylthiazole derivatives in the broth medium directly in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

4-Methylthiazole derivatives represent a promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and various enzymes warrants further investigation. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. The versatility of the 4-methylthiazole scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly fuel future drug discovery efforts.

References

- 1. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylthiazole-5-carboxaldehyde

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylthiazole-5-carboxaldehyde from 4-methyl-5-hydroxymethylthiazole. 4-Methylthiazole-5-carboxaldehyde is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil.[1] The protocols outlined below describe several common oxidation methods, including the use of Pyridinium Chlorochromate (PCC), (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a co-oxidant, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. 4-Methyl-5-hydroxymethylthiazole serves as a readily available precursor to 4-methylthiazole-5-carboxaldehyde, a critical building block in medicinal chemistry. The thiazole (B1198619) moiety is a prevalent scaffold in numerous biologically active compounds.[1] The aldehyde functional group in the target molecule allows for a wide range of subsequent chemical modifications, such as condensation reactions, nucleophilic additions, and reductions, making it a versatile synthon for the construction of complex molecular architectures.[1]

This application note details four reliable and widely used methods for the oxidation of 4-methyl-5-hydroxymethylthiazole. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability. The selection of a particular method will depend on the specific requirements of the synthesis, such as the presence of other sensitive functional groups, desired scale, and environmental considerations.

Reaction Scheme

The overall transformation described in this document is the oxidation of the primary alcohol, 4-methyl-5-hydroxymethylthiazole, to the corresponding aldehyde, 4-methylthiazole-5-carboxaldehyde.

Caption: General reaction scheme for the oxidation of 4-methyl-5-hydroxymethylthiazole.